1-(Ethylsulfanyl)imidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfanyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfanyl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of pyridin-2-ylmethanamine with aldehydes in the presence of iodine and tert-butyl hydroperoxide (TBHP) . Another approach involves the use of 1,3-diketones or malondialdehyde derivatives under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfanyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like iodine or TBHP.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Iodine and TBHP are commonly used.
Reduction: Sodium borohydride in ethanol is a typical reagent.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(Ethylsulfanyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of optoelectronic devices and sensors due to its luminescent properties.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfanyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its unique structure allows it to interact with a wide range of biological molecules .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazo compounds with similar structural features but different reactivity and applications.
Imidazo[4,5-b]pyridine: Known for its use in medicinal chemistry and as a scaffold for drug development.
Uniqueness
1-(Ethylsulfanyl)imidazo[1,5-a]pyridine stands out due to its ethylsulfanyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for specific applications where other imidazo compounds may not be as effective .
Properties
Molecular Formula |
C9H10N2S |
---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
1-ethylsulfanylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C9H10N2S/c1-2-12-9-8-5-3-4-6-11(8)7-10-9/h3-7H,2H2,1H3 |
InChI Key |
MLGHHJIMHMJVKO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C2C=CC=CN2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.